molecular formula C6H2BrClF3N B1282826 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine CAS No. 71701-92-3

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

Cat. No. B1282826
CAS RN: 71701-92-3
M. Wt: 260.44 g/mol
InChI Key: GVQLMGPWTHAUPV-UHFFFAOYSA-N
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Patent
US06225320B1

Procedure details

To phosphorous oxychloride (2.02 ml, 21.6 mmol) was added quinoline (1.34 ml, 11.2 mmol) followed by 3-bromo-2-hydroxy-5-trifluoromethylpyridine (5.0 g, 20.7 mmol), and the mixture formed heated at 120° C. for 3 hrs. It was then cooled to 100° C. and water (10 ml) added. After cooling to 22° C., sodium hydrogen carbonate solution (100 ml) was added and the mixture extracted with ethyl acetate (2×100 ml). The extracts were dried (MgSO4) and concentrated, and the residue purified by silica chromatography to give the product as an oil (4.05 g, 75% yield).
Quantity
2.02 mL
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.N1C2C(=CC=CC=2)C=CC=1.[Br:16][C:17]1[C:18](O)=[N:19][CH:20]=[C:21]([C:23]([F:26])([F:25])[F:24])[CH:22]=1.C(=O)([O-])O.[Na+]>O>[Cl:3][C:18]1[C:17]([Br:16])=[CH:22][C:21]([C:23]([F:26])([F:25])[F:24])=[CH:20][N:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.02 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1.34 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)C(F)(F)F)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture formed
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 22° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1Br)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.